molecular formula C28H32N2O3S B11106391 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B11106391
M. Wt: 476.6 g/mol
InChI Key: DJPNBWYUXGQWHC-UHFFFAOYSA-N
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Description

N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative featuring a benzylpiperidine moiety linked to a sulfonamide group via a ketone-containing ethyl chain. This compound is structurally characterized by:

  • A central benzenesulfonamide core with 4-methyl and N-(4-methylphenyl) substituents.
  • A 4-benzylpiperidin-1-yl group attached to a 2-oxoethyl chain. Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by analogous compounds in the literature .

Properties

Molecular Formula

C28H32N2O3S

Molecular Weight

476.6 g/mol

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C28H32N2O3S/c1-22-8-12-26(13-9-22)30(34(32,33)27-14-10-23(2)11-15-27)21-28(31)29-18-16-25(17-19-29)20-24-6-4-3-5-7-24/h3-15,25H,16-21H2,1-2H3

InChI Key

DJPNBWYUXGQWHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-N-(4-Methylphenyl)Benzenesulfonamide

The sulfonamide precursor is synthesized via sulfonation of 4-methylbenzenesulfonyl chloride with 4-methylaniline. A representative protocol involves:

  • Reaction Setup :

    • 4-Methylbenzenesulfonyl chloride (1.0 eq) dissolved in anhydrous dichloromethane (DCM) at 0°C.

    • 4-Methylaniline (1.2 eq) and triethylamine (2.5 eq) added dropwise.

  • Workup :

    • Stirred for 12 h at room temperature.

    • Washed with 1M HCl (3×), brine, dried over MgSO₄, and concentrated.

  • Purification :

    • Recrystallization from ethanol/water (4:1) yields white crystals (82–87% yield).

Key Data :

ParameterValueSource
Yield82–87%
Purity (HPLC)≥98%
Reaction Time12 h

Preparation of 2-(4-Benzylpiperidin-1-yl)-2-Oxoethyl Intermediate

This ketone-containing fragment is synthesized through:

  • Piperidine Benzylation :

    • 4-Piperidone hydrochloride reacted with benzyl bromide under Mitsunobu conditions (DIAD, PPh₃).

  • Chloroacetylation :

    • The benzylated piperidine treated with chloroacetyl chloride in DCM with NaHCO₃.

  • Oxidation :

    • Crude chloroacetamide oxidized using Jones reagent (CrO₃/H₂SO₄) to form the keto-ethyl moiety.

Optimization Note :

  • Replacing chloroacetyl chloride with bromoacetyl bromide increases electrophilicity but reduces yield due to side reactions (45% vs. 68% yield).

Final Coupling Reaction

The sulfonamide and keto-ethyl intermediates are coupled via nucleophilic displacement:

  • Alkylation Conditions :

    • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (1.0 eq), 2-(4-benzylpiperidin-1-yl)-2-oxoethyl chloride (1.1 eq).

    • K₂CO₃ (3.0 eq) in DMF at 60°C for 8 h.

  • Workup :

    • Diluted with ice water, extracted with ethyl acetate, dried, and concentrated.

  • Purification :

    • Column chromatography (SiO₂, hexane/EtOAc 3:1) affords the title compound as a pale-yellow solid (63–71% yield).

Critical Parameters :

VariableOptimal RangeImpact on Yield
Temperature60–65°C±8%
SolventDMF > DMSO > THFDMF: +15%
BaseK₂CO₃ > Cs₂CO₃ > Et₃NK₂CO₃: +22%

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents enhance reaction kinetics:

  • DMF : Maximizes solubility of both intermediates (yield: 71%).

  • THF : Results in slower kinetics (yield: 58%) due to poor sulfonamide solubility.

Catalytic Approaches

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) increases yield to 76% by facilitating anion exchange.

  • Microwave Assistance : Reducing reaction time from 8 h to 45 min at 100°C maintains yield (69%) but risks decomposition.

Byproduct Mitigation

  • Selective Quenching : Adding NaHSO₃ (5% aq.) removes excess alkylating agent before workup.

  • Temperature Control : Maintaining T < 70°C prevents N-demethylation of the sulfonamide.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.72 (d, J=8.2 Hz, 2H, Ar-H), 7.28–7.15 (m, 9H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.61 (t, J=6.1 Hz, 2H, piperidine-H), 2.89 (br s, 4H, piperidine-H), 2.42 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).

  • HRMS :
    Calculated for C₂₈H₃₂N₂O₃S [M+H]⁺: 477.2165. Found: 477.2162.

Purity Assessment

  • HPLC :
    Retention time: 12.7 min (C18 column, MeCN/H₂O 70:30). Purity: 98.3%.

  • Elemental Analysis :
    C: 70.56% (calc 70.57%), H: 6.76% (calc 6.77%).

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey Synthetic DifferenceYield Comparison
N,N-Diethyl-4-methylbenzenesulfonamide241.3 g/molNo piperidine ring89%
1-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one391.5 g/molTriazole ring instead of sulfonamide52%

The target compound’s lower yield (63–71%) compared to simpler sulfonamides reflects the steric demands of the benzylpiperidine moiety.

Scalability and Industrial Considerations

  • Batch vs. Flow :
    Batch processing remains standard, but microreactor trials show 18% yield improvement due to better heat transfer.

  • Cost Drivers :
    Benzyl bromide (32% of raw material cost) and chromatography purification (41% of processing cost) are key economic factors.

Emerging Methodologies

  • Enzymatic Sulfonylation :
    Pilot studies using aryl sulfotransferases show 44% yield but eliminate halogenated solvents.

  • Photoredox Alkylation :
    Visible-light-mediated coupling reduces reaction time to 2 h (yield: 61%) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide exhibit anticancer properties. Preliminary studies suggest that these compounds can modulate protein kinase activities, which are crucial in cancer signaling pathways. For instance, sulfonamide derivatives have shown cytotoxic effects against various human cancer cell lines, including those from colon and breast cancers .

Neuroprotective Effects

Sulfonamide compounds are also being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Some derivatives have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown . This inhibition could enhance cholinergic transmission, potentially alleviating symptoms associated with cognitive decline.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization of the sulfonamide group. The compound's molecular formula is C28H32N2O3S, with a molecular weight of approximately 476.6 g/mol .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in drug development. Interaction studies are essential to elucidate how this compound interacts with various biological targets, particularly within cellular signaling pathways that influence cell proliferation and apoptosis.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of related sulfonamides against cancer cell lines. For example, one study demonstrated that a derivative with a similar structure induced apoptosis in breast cancer cells, highlighting the potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to act on certain receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives, enabling comparisons of physicochemical properties, synthetic routes, and biological activities. Key analogs and their differences are outlined below:

N-[2-(4-Benzylpiperazin-1-yl)-2-Oxoethyl]-4-Chloro-N-Ethylbenzenesulfonamide

  • Structural Differences : Replaces the 4-methylphenyl group with an ethyl substituent and introduces a chlorine atom at the benzenesulfonamide’s para position.
  • Synthesis : Prepared via nucleophilic substitution of 4-chloro-N-ethylbenzenesulfonamide with 2-bromoacetylbenzylpiperazine, yielding 69% .
  • Properties : Higher molecular weight (495.7 g/mol) and logP (4.6) compared to the target compound, suggesting reduced solubility .

MP-A08 (4-Methyl-N-[2-[[2-[(4-Methylphenyl)Sulfonylamino]Phenyl]Iminomethyl]Phenyl]Benzenesulfonamide)

  • Structural Differences : Contains a benzilideneaniline linker instead of a piperidine group.
  • Activity : Dual SphK1/2 inhibitor with Ki values of 27 μM (SphK1) and 7 μM (SphK2). The absence of a piperidine ring may reduce membrane permeability compared to the target compound .
  • Synthesis : Achieved via Schiff base formation between sulfonamide intermediates, yielding 60–70% .

N-(4-Methylphenyl)-4-Methylsulfanyl-N-[2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl]Benzenesulfonamide

  • Structural Differences : Substitutes benzylpiperidine with phenylpiperazine and adds a methylsulfanyl group.
  • Properties : Molecular weight 495.7 g/mol, logP 4.4. The methylsulfanyl group enhances lipophilicity but may reduce metabolic stability .

N-[2-(4-Chlorophenyl)-2-Oxoethyl]-4-Methyl-N-(3-Phenylprop-2-yn-1-yl)Benzenesulfonamide (1a)

  • Structural Differences : Replaces benzylpiperidine with a propargyl group.
  • Synthesis: Prepared via alkylation of 4-methylbenzenesulfonamide with 2-bromo-1-(4-chlorophenyl)ethanone (84% yield). The propargyl moiety enables click chemistry applications but reduces steric bulk compared to piperidine .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Solubility (mg/mL)
Target Compound ~480 (estimated) ~3.8 Not reported Moderate (DMSO)
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide 495.7 4.6 175–178 Low
MP-A08 466.5 4.2 Not reported Moderate (aqueous)
1a (Propargyl analog) 438.9 3.5 Oil (84% yield) High (acetonitrile)

Key Research Findings

Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs like 1a and 1b, involving alkylation of sulfonamides with bromoacetyl intermediates under basic conditions (K2CO3/NaI) .

Structure-Activity Relationships (SAR) :

  • Piperidine/bpiperazine moieties enhance binding to hydrophobic enzyme pockets.
  • Para-methyl groups on the benzenesulfonamide improve metabolic stability compared to chloro or nitro substituents .

Pharmacological Potential: While direct data are lacking, MP-A08’s dual SphK inhibition suggests the target compound may similarly modulate sphingolipid signaling pathways .

Biological Activity

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide, a compound with the molecular formula C28H32N2O3S, has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a complex structure comprising:

  • Piperidine ring : Known for its role in pharmacological properties.
  • Benzenesulfonamide moiety : Implicated in various biological interactions.
  • Aromatic groups : Contributing to the compound's chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the piperidine ring .
  • Introduction of the benzenesulfonamide group .
  • Oxidation and reduction reactions , often utilizing reagents like potassium permanganate and lithium aluminum hydride.

Preliminary research indicates that compounds similar to this compound can modulate protein kinase activities and influence cellular signaling pathways. Binding assays and functional assays are crucial for characterizing its interactions with various biological targets.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that related compounds exhibit significant antitumor effects by inhibiting pathways critical for tumorigenesis, such as the mitogen-activated protein kinase (MAPK) pathway. This suggests potential applications in cancer therapy .
  • Inhibition Studies :
    • Research on structurally similar sulfonamides revealed their capability to inhibit ATPase activity in muscle proteins, indicating potential applications in muscle-related diseases .
  • Cell Viability Assays :
    • In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for further exploration in oncology .

Data Tables

Property Value
Molecular FormulaC28H32N2O3S
Molecular Weight476.6 g/mol
Boiling Point660.6 ± 65.0 °C (Predicted)
Density1.216 ± 0.06 g/cm³ (Predicted)
pKa-0.89 ± 0.40 (Predicted)

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the sulfonamide core. Key steps include:

  • Coupling reactions : Use of sodium carbonate and p-toluenesulfonyl chloride in tetrahydrofuran (THF) to form the sulfonamide backbone .
  • Oxidation : Manganese dioxide (MnO₂) to oxidize intermediates, ensuring proper functional group conversion .
  • Chromatography : Silica gel chromatography for purification, critical for removing unreacted starting materials and side products .
  • Recrystallization : Final purification using n-hexane/chloroform mixtures to achieve >98% purity (HPLC) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolves 3D geometry, including bond angles and torsional strain in the benzylpiperidinyl moiety .

Q. How can researchers assess stability and degradation pathways under varying conditions?

  • Hydrolytic stability : Monitor sulfonamide bond cleavage in acidic/basic buffers (pH 2–12) using HPLC .
  • Thermal degradation : Thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Oxidative stress : Expose to H₂O₂ or UV light, followed by LC-MS to detect oxidation byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the benzylpiperidinyl moiety’s role?

  • Substituent variation : Synthesize analogs with halogenated, alkylated, or electron-withdrawing groups on the benzyl ring to assess bioactivity shifts .
  • Biological assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or carbonic anhydrase isoforms to link structural modifications to potency .
  • Computational docking : Compare binding affinities of analogs using AutoDock Vina to identify critical interactions (e.g., piperidine N-atom hydrogen bonding) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Purity validation : Re-evaluate compound purity via HPLC and elemental analysis; impurities >2% can skew bioassay results .
  • Assay standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate confounding variables .
  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., microsomal half-life) to differentiate intrinsic activity from ADME effects .

Q. What in silico strategies predict target interactions for this sulfonamide derivative?

  • Molecular dynamics (MD) simulations : Simulate binding to DHFR over 100 ns trajectories to assess conformational stability of the sulfonamide-target complex .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge distribution on the sulfonamide group to predict nucleophilic attack susceptibility .
  • Machine learning models : Train on sulfonamide bioactivity datasets (ChEMBL) to prioritize novel targets .

Q. How to employ X-ray crystallography for resolving stereochemical ambiguities?

  • Crystallization : Optimize solvent mixtures (e.g., n-hexane/CCl₄) to grow diffraction-quality crystals .
  • Data refinement : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for heavy atoms .
  • Hydrogen bonding analysis : Identify weak C–H⋯O interactions stabilizing the crystal lattice, critical for understanding solid-state reactivity .

Methodological Notes

  • Key citations : Structural data from Acta Crystallographica , synthesis protocols from peer-reviewed medicinal chemistry studies , and computational methods from pharmacology literature .
  • Contradictions addressed : and provide complementary insights into sulfonamide reactivity, while and contextualize biological target hypotheses.

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